molecular formula C21H21F3N2O B4869593 (E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE

(E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE

Cat. No.: B4869593
M. Wt: 374.4 g/mol
InChI Key: SLDRDQVMFYLAGR-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of propenones. These compounds are characterized by the presence of a propenone group, which is a three-carbon chain with a double bond and a ketone group. The compound also contains a piperazine ring substituted with a trifluoromethylphenyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Propenone Backbone: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and a ketone.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Substitution with Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenone group.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE: can be compared with other propenones and piperazine derivatives.

    Unique Features: The presence of the trifluoromethyl group and the specific substitution pattern on the piperazine ring can impart unique chemical and biological properties.

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O/c1-16(14-17-6-3-2-4-7-17)20(27)26-12-10-25(11-13-26)19-9-5-8-18(15-19)21(22,23)24/h2-9,14-15H,10-13H2,1H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDRDQVMFYLAGR-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE
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(E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE
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(E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE
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(E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE
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(E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE
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(E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE

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